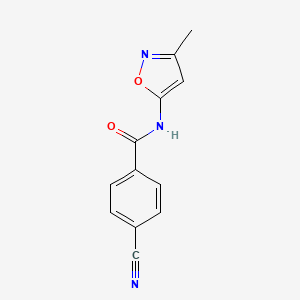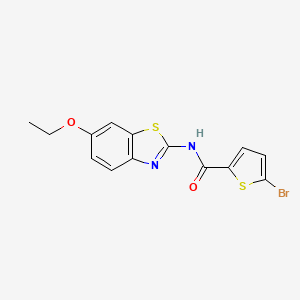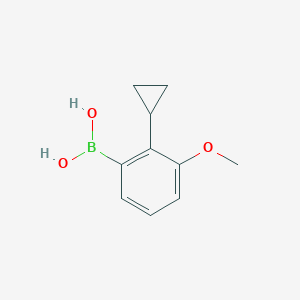
2-シクロプロピル-3-メトキシフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-methoxyphenylboronic acid is a boronic acid derivative that features a cyclopropyl group and a methoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound’s unique structure makes it a valuable reagent in various chemical reactions and applications.
科学的研究の応用
2-Cyclopropyl-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 2-Cyclopropyl-3-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 2-Cyclopropyl-3-methoxyphenylboronic acid is influenced by environmental factors such as the presence of water and the pH of the environment . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
The 2-Cyclopropyl-3-methoxyphenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound interacts with various enzymes, proteins, and other biomolecules, primarily through transmetalation, a process where it is transferred from boron to palladium .
Cellular Effects
It is known that boronic acids and their esters, to which this compound belongs, are considered for the design of new drugs and drug delivery devices .
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-3-methoxyphenylboronic acid exerts its effects through a series of interactions. In the Suzuki–Miyaura coupling reaction, it participates in electronically divergent processes with the metal catalyst . This includes oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters are only marginally stable in water , suggesting that the stability and degradation of this compound could be influenced by the aqueous environment in in vitro or in vivo studies.
Metabolic Pathways
It is known that boronic acids and their esters are involved in various biochemical reactions, suggesting that this compound could interact with a range of enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methoxyphenylboronic acid typically involves the following steps:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to an aromatic ring.
Methoxylation: The methoxy group can be introduced through a methoxylation reaction, typically using methanol and a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-3-methoxyphenylboronic acid may involve large-scale borylation and cyclopropylation reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Cyclopropyl-3-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, using a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to an alkyl or aryl group.
Substitution: The methoxy and cyclopropyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Alkyl/Aryl Derivatives: Formed through reduction and substitution reactions.
類似化合物との比較
Similar Compounds
3-Methoxyphenylboronic Acid: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Similar to 3-methoxyphenylboronic acid but with the methoxy group in a different position, affecting its electronic properties.
Cyclopropylboronic Acid: Lacks the methoxy group, making it less versatile in certain synthetic applications.
Uniqueness
2-Cyclopropyl-3-methoxyphenylboronic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
特性
IUPAC Name |
(2-cyclopropyl-3-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-9-4-2-3-8(11(12)13)10(9)7-5-6-7/h2-4,7,12-13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCHDTAUHAKYOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2499067.png)
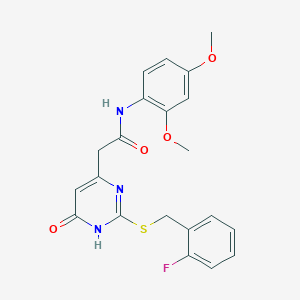
![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)
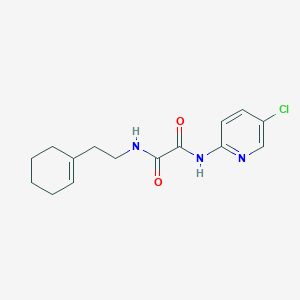
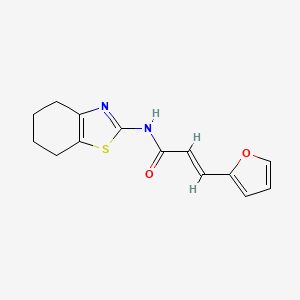
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2499077.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)

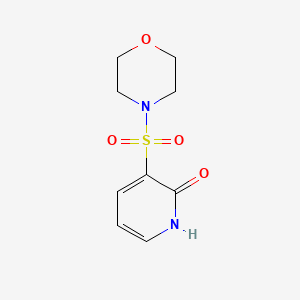
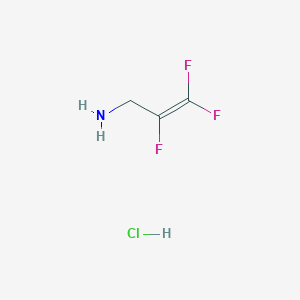
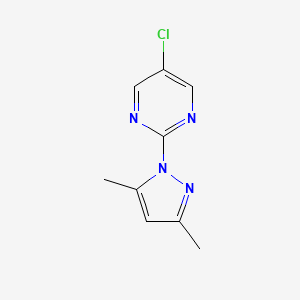
![5-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2499088.png)
